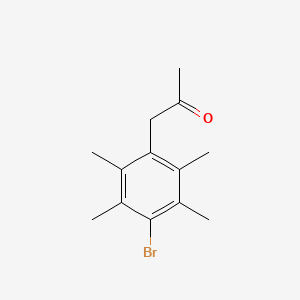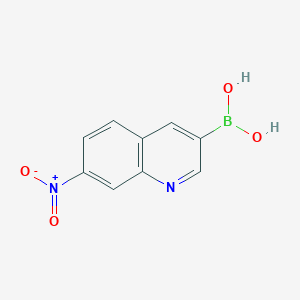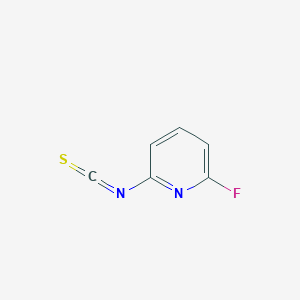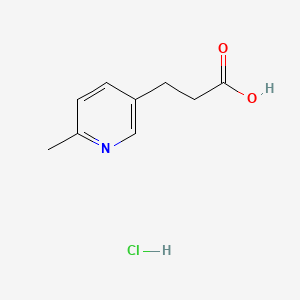
1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two aromatic rings joined by a three-carbon bridge. This compound is characterized by the presence of a chlorothiophene ring and a dimethylpentane-1,3-dione moiety. Chalcones are known for their wide range of biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base or acid catalyst. The reaction typically occurs at room temperature and can be facilitated by using solvents such as ethanol or acetone .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Microwave-assisted synthesis is another method that can be employed to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as solid-state emissive compounds
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione involves its interaction with various molecular targets. The compound can act as a Michael acceptor, undergoing nucleophilic addition reactions. This property allows it to interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromothiophen-2-yl)-4,4-dimethylpentane-1,3-dione: Similar structure with a bromine atom instead of chlorine.
1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one: Contains a dimethylamino group instead of the dimethylpentane moiety.
Uniqueness
1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione is unique due to its specific combination of a chlorothiophene ring and a dimethylpentane-1,3-dione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H13ClO2S |
|---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione |
InChI |
InChI=1S/C11H13ClO2S/c1-11(2,3)9(14)6-7(13)8-4-5-10(12)15-8/h4-5H,6H2,1-3H3 |
InChI Key |
ICKWGMYXUWVTHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478176.png)










